1-Acetylindolin-2-one

Beschreibung

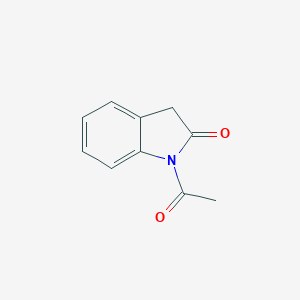

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-acetyl-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-7(12)11-9-5-3-2-4-8(9)6-10(11)13/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRWLXCRLJQEJHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(=O)CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20314595 | |

| Record name | 1-acetylindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20314595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21905-78-2 | |

| Record name | 1-Acetyloxindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286428 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-acetylindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20314595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Acetylindolin 2 One

Conventional Synthetic Routes

Conventional methods for synthesizing 1-Acetylindolin-2-one primarily involve the direct modification of pre-existing indoline (B122111) or oxindole (B195798) structures. These routes are well-established and widely utilized in organic synthesis.

Acylation of Indoline Derivatives

The acylation of indoline derivatives is a direct and common method for the preparation of this compound. This reaction involves the introduction of an acetyl group onto the nitrogen atom of the indoline ring system.

A straightforward approach involves the reaction of indoline with acetic anhydride. This reaction can be facilitated by the presence of a base such as triethylamine (B128534) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) in a solvent like acetone. The reaction proceeds via a nucleophilic attack of the indoline nitrogen on the electrophilic carbonyl carbon of the acetic anhydride, leading to the formation of 1-acetylindoline (B31821). This intermediate can then be further functionalized to yield this compound. The yields for the initial acetylation step are typically high, ranging from 83-92%.

Another pathway involves the Fischer indole (B1671886) synthesis to first generate indole precursors, which are subsequently hydrogenated to indoline before undergoing acylation. The hydrogenation of indole derivatives to indoline is often achieved using hydrogen gas with a palladium on carbon (Pd/C) or Raney nickel catalyst.

Chloroacetylation of Oxindole and Isatin (B1672199)

Chloroacetylation of oxindole and isatin provides another avenue for the synthesis of this compound and its derivatives. This method involves the reaction of the parent heterocycle with chloroacetyl chloride.

In the case of oxindole, chloroacetylation can be performed to introduce a chloroacetyl group, which can then be further manipulated. For instance, reacting 6-chloro-oxindole with chloroacetyl chloride is a step in the synthesis of more complex pharmaceutical compounds. google.com The reaction of oxindole with chloroacetyl chloride in the presence of anhydrous aluminum chloride in carbon bisulfide can yield 5-(α-chloroacetyl)oxindol. prepchem.com Similarly, chloroacetylation of isatin derivatives has been reported. uodiyala.edu.iqnih.gov For example, isatin can be reacted with chloroacetyl chloride in the presence of triethylamine. uodiyala.edu.iq

The chloroacetylated intermediates are versatile and can be used in subsequent reactions. For example, 1-(chloroacetyl)indoline-2,3-dione, synthesized from isatin, can be reacted with various amines to produce a range of N-substituted derivatives. mdpi.com

One-Pot Synthesis Approaches

One such approach involves the reaction of isatin with other reagents in a single pot to generate complex molecules containing the this compound moiety. For instance, a one-pot condensation of isatin and indole has been developed to synthesize 3,3-di(indolyl)indolin-2-ones. nih.gov While this example doesn't directly yield this compound, the resulting oxindole derivative could potentially be acetylated in a subsequent step.

Another one-pot method describes the synthesis of 1-acyloxyindoles starting from a nitro ketoester substrate. This multi-step sequence, which includes reduction, intramolecular addition, nucleophilic 1,5-addition, and finally acylation, successfully generates various 1-acyloxyindoles, including 1-acetoxyindoles, in modest yields. mdpi.commdpi.com

Advanced Synthetic Strategies

More advanced synthetic strategies, including organocatalytic asymmetric methods, have been developed to afford chiral this compound derivatives with high stereoselectivity. These methods are crucial for the synthesis of enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.

Organocatalytic Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small organic molecules as catalysts. This approach avoids the use of often toxic and expensive metal catalysts.

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. nrochemistry.comnih.govmasterorganicchemistry.comlibretexts.org In the context of this compound chemistry, the focus shifts to its isomer, 1-acetylindolin-3-one (B91299), which can act as a Michael donor.

Organocatalytic asymmetric Michael additions of 1-acetylindolin-3-ones to various Michael acceptors have been extensively studied. For example, the reaction of 1-acetylindolin-3-ones with β,γ-unsaturated α-ketoesters, catalyzed by a chiral bifunctional squaramide derived from L-tert-leucine, provides chiral indolin-3-one derivatives with two adjacent tertiary stereogenic centers in high yields and with excellent diastereo- and enantioselectivity. researchgate.netnih.gov

Similarly, a highly efficient asymmetric Michael addition of 1-acetylindolin-3-ones to α,β-unsaturated aldehydes has been developed, affording 2-substituted indolin-3-one derivatives in high yields and with good stereoselectivities. acs.orgnih.gov These Michael adducts can be further transformed into more complex structures. acs.orgnih.gov

A domino Michael/Henry reaction of 1-acetylindolin-3-ones with o-formyl-(E)-β-nitrostyrenes, catalyzed by a quinine-derived amine-squaramide, yields indolin-3-one derivatives with four adjacent stereogenic centers in good to high yields and with excellent stereoselectivities. nih.gov

The following table summarizes the key findings of selected organocatalytic asymmetric Michael addition reactions involving 1-acetylindolin-3-ones.

| Michael Donor | Michael Acceptor | Catalyst | Product | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| 1-Acetylindolin-3-one | β,γ-Unsaturated α-ketoester | Chiral bifunctional squaramide | Chiral indolin-3-one | High | Excellent | Excellent | nih.gov |

| 1-Acetylindolin-3-one | α,β-Unsaturated aldehyde | Not specified | 2-Substituted indolin-3-one | Up to 94% | Up to 11:1 | Up to 96% | nih.gov |

| 1-Acetylindolin-3-one | o-Formyl-(E)-β-nitrostyrene | Quinine-derived amine-squaramide | Indolin-3-one derivative | Good to high | Excellent | Excellent | nih.gov |

Domino Michael/Henry Reactions

A significant advancement in the synthesis of this compound derivatives involves the organocatalytic asymmetric domino Michael/Henry reaction. This reaction utilizes 1-acetylindolin-3-ones and o-formyl-(E)-β-nitrostyrenes. nih.govresearchgate.netthieme-connect.com A key feature of this method is the use of a quinine-derived amine-squaramide catalyst, which, at a low loading of 2 mol%, effectively catalyzes the reaction. nih.govresearchgate.netthieme-connect.com The process is highly diastereoselective and enantioselective, yielding indolin-3-one derivatives with four adjacent stereogenic centers in good to high yields and with excellent stereoselectivities. nih.govresearchgate.netthieme-connect.com

The reaction mechanism proceeds first through a Michael addition, where the squaramide catalyst activates the nitro group via hydrogen bonding, and the amine component deprotonates the indolinone to form an enolate. This is followed by an intramolecular Henry reaction, where the resulting nitronate anion attacks the aldehyde group, leading to the formation of a cyclic product with well-defined stereochemistry.

Optimization of the reaction conditions has shown that dichloromethane (B109758) (CH₂Cl₂) is the preferred solvent, leading to maximum yields. nih.gov The substrate scope is broad, with various substituted nitrostyrenes yielding products with high enantiomeric excess (ee).

Table 1: Domino Michael/Henry Reaction of 1-Acetylindolin-3-one with Substituted o-Formyl-(E)-β-nitrostyrenes

| Nitrostyrene Substituent (R) | Product Yield (%) | ee (%) |

|---|---|---|

| 4-BrC₆H₄ | 95 | 97 |

| 4-MeOC₆H₄ | 89 | 95 |

| 3-NO₂C₆H₄ | 72 | 84 |

Data sourced from a study on organocatalytic asymmetric domino reactions.

Visible Light-Photocatalyzed Cycloadditions

Visible light-photocatalysis has emerged as a powerful tool for organic synthesis, and it has been applied to the synthesis of complex molecules. rsc.orgnih.gov Specifically, intermolecular [3+2] cycloadditions using visible light photocatalysis have been developed for the synthesis of pyrrolo[1,2-a]indoles. rsc.org While not a direct synthesis of this compound, this methodology highlights the potential of photocatalysis in constructing related heterocyclic frameworks. The reaction often involves the use of a photocatalyst, such as Ru(bpy)₃, which, upon irradiation with visible light, can initiate electron transfer or energy transfer processes. nih.gov These processes can generate reactive intermediates that undergo cycloaddition reactions. nih.gov The development of catalyst-free visible-light-mediated [2+2] cycloaddition reactions further underscores the green potential of this approach. mdpi.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of this compound and related compounds. nih.govresearchgate.netmdpi.com

Solvent-Free Methods

Solvent-free reaction conditions represent a significant step towards greener synthesis. jocpr.comscholarsresearchlibrary.comscirp.org One such method involves the grinding of reactants in a mortar and pestle, which can lead to high reaction efficiency and selectivity with easy separation and purification. jocpr.comscholarsresearchlibrary.com For instance, the synthesis of imines has been successfully carried out under solvent-free conditions by grinding a hydroxy ketone and an aniline (B41778) with a catalytic amount of acid. jocpr.com While not directly reported for this compound, this technique offers a promising avenue for its environmentally benign synthesis. Microwave irradiation is another solvent-free approach that has shown preliminary success in the acetylation of indolin-3-one to produce 1-acetylindolin-3-one with comparable efficiency to traditional methods, significantly reducing reaction times.

Metal-Free Conditions

The use of transition metals as catalysts, while effective, can lead to concerns about toxicity and environmental impact. Consequently, metal-free synthetic methods are highly desirable. nih.govrsc.orgrsc.org A notable example is the PIDA-promoted cross-dehydrogenative coupling of aryl ketones with N-hydroxyphthalimide, which proceeds without a transition metal catalyst to form N-alkoxyphthalimide derivatives. nih.gov This reaction is believed to proceed via a radical process. nih.gov The development of metal-free, stereoselective syntheses, such as the reaction of aldehydes and phenacyl azides to produce isoindolines, further demonstrates the potential of these approaches. rsc.org

Utilization of Green Solvents

The replacement of conventional volatile and hazardous organic solvents with greener alternatives is a cornerstone of green chemistry. nih.govresearchgate.netmdpi.comconsensus.app Water, ionic liquids, deep eutectic solvents, and glycerol (B35011) are examples of green solvents that are being explored for various organic transformations. nih.govresearchgate.netmdpi.com Water is particularly attractive due to its low cost, non-toxicity, and non-flammability. mdpi.com While the low solubility of many organic compounds in water can be a limitation, strategies are being developed to overcome this. mdpi.com For instance, the synthesis of 1,2,3-triazoles has been successfully achieved in water using visible-light-promoted copper-catalyzed azide-alkyne cycloaddition. consensus.app Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, are also gaining attention as environmentally friendly reaction media. consensus.app

Stereoselective Synthesis and Chiral Induction

The synthesis of specific stereoisomers (enantiomers or diastereoisomers) is crucial in medicinal chemistry, as different stereoisomers can have vastly different biological activities. scripps.edu Asymmetric induction refers to the preferential formation of one stereoisomer over another. wordpress.comwikipedia.org

In the context of this compound derivatives, stereoselective synthesis has been achieved through various methods. The aforementioned domino Michael/Henry reaction is a prime example of a highly stereoselective process. nih.govresearchgate.netthieme-connect.com Another approach is the asymmetric Michael addition of 1-acetylindolin-3-ones to α,β-unsaturated aldehydes, which yields 2-substituted indolin-3-one derivatives with good stereoselectivities. acs.org

Chiral induction can be achieved through different strategies:

Internal asymmetric induction: A chiral center is already present in the substrate molecule. wikipedia.org

Relayed asymmetric induction: A chiral auxiliary is temporarily attached to the starting material to direct the stereochemical outcome of a reaction and is subsequently removed. wordpress.comwikipedia.org

External asymmetric induction: A chiral catalyst or ligand is used to create a chiral environment for the reaction. wordpress.comwikipedia.org

The organocatalytic approach in the domino Michael/Henry reaction is an example of external asymmetric induction, where the chiral quinine-derived catalyst dictates the stereochemistry of the product. nih.govresearchgate.netthieme-connect.com The development of new methods for remote chiral induction, where a functional group is introduced far from the existing chiral center, is expanding the possibilities for creating complex chiral molecules. scripps.edu

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Acetylindolin-3-one |

| o-Formyl-(E)-β-nitrostyrene |

| Quinine |

| Squaramide |

| Dichloromethane |

| Pyrrolo[1,2-a]indole |

| Ru(bpy)₃ (Tris(bipyridine)ruthenium(II)) |

| Indolin-3-one |

| Imines |

| Hydroxy ketone |

| Aniline |

| PIDA (Phenyliodine diacetate) |

| N-hydroxyphthalimide |

| N-alkoxyphthalimide |

| Phenacyl azide |

| Isoindoline |

| 1,2,3-Triazole |

| Water |

| Ionic liquids |

| Deep eutectic solvents |

| Glycerol |

Friedel-Crafts Acylation with Chiral Reagents

The introduction of chiral side chains onto the 1-acetylindoline core via Friedel-Crafts acylation has been investigated as a method to generate derivatives with new stereogenic centers. Research has shown that the reaction of 1-acetylindoline with chiral acylating agents can proceed with notable stereoselectivity, although sometimes with unexpected outcomes.

A key study involved the Friedel-Crafts acylation of 1-acetylindoline using enantiomerically pure (S)-2- or (R)-2-(methanesulfonyloxy)propionyl chloride in the presence of aluminum chloride (AlCl₃). researchgate.net The reaction, conducted in dichloromethane at room temperature, did not yield the expected methanesulfonyloxypropionyl derivatives. Instead, it produced optically pure (R)- or (S)-1-acetyl-5-(2-chloropropionyl)indoline, respectively. researchgate.net This outcome indicates that the reaction proceeds with a complete inversion of stereochemistry at the asymmetric carbon of the acylating agent. researchgate.net

Interestingly, when the same reaction was performed using aluminum bromide (AlBr₃) as the Lewis acid catalyst, the corresponding 2-bromopropionyl derivatives were the main products. However, these were obtained as stereo mixtures, suggesting that the choice of Lewis acid is crucial for achieving high stereoselectivity in this transformation. researchgate.net

Table 1: Friedel-Crafts Acylation of 1-Acetylindoline with Chiral Reagents

| Starting Material | Chiral Acylating Agent | Lewis Acid | Product | Stereochemical Outcome |

|---|---|---|---|---|

| 1-Acetylindoline | (S)-2-(Methanesulfonyloxy)propionyl chloride | AlCl₃ | (R)-1-Acetyl-5-(2-chloropropionyl)indoline | Inversion of configuration |

| 1-Acetylindoline | (R)-2-(Methanesulfonyloxy)propionyl chloride | AlCl₃ | (S)-1-Acetyl-5-(2-chloropropionyl)indoline | Inversion of configuration |

Control of Stereogenic Centers

The establishment of stereogenic centers, particularly at the C3 position of the indolin-2-one ring, is a significant objective in the synthesis of complex indole alkaloids and related pharmaceutical compounds. nih.gov While this compound itself is achiral, various asymmetric methodologies have been developed to introduce substituents at the C3 position with high stereocontrol, often on a precursor that is subsequently acetylated.

One effective strategy is the asymmetric Mannich reaction. A reported method for preparing enantiomerically pure α-fluoro-β-amino-indolin-2-ones involves the in-situ generation of tertiary enolates from a suitable precursor, followed by a Mannich reaction with a chiral (Sₛ)-sulfinylimine. researchgate.net This approach allows for the creation of a tetrasubstituted, fluorine-bearing stereogenic center at the C3 position with perfect diastereoselectivity. researchgate.net

Another powerful method for controlling stereochemistry at the C3 position is through [3+2] cycloaddition reactions. These multicomponent reactions provide a direct route to complex five-membered heterocyclic systems. rsc.org For instance, the reaction between an isatin (a direct precursor to indolin-2-one), an amino acid like sarcosine, and a dipolarophile can generate highly functionalized spiro[indoline-3,2′-pyrrolidines]. rsc.org This process is highly diastereoselective and simultaneously establishes four stereogenic centers, including a spiro-center at C3 of the indolinone core. The resulting product can then undergo N-acetylation to yield the final this compound derivative. rsc.org

Table 2: Methodologies for Stereocenter Control in Indolin-2-one Derivatives

| Reaction Type | Key Reagents/Catalysts | Position of Stereocenter | Stereochemical Control |

|---|---|---|---|

| Asymmetric Mannich Reaction | Chiral (Sₛ)-sulfinylimines | C3 | High diastereoselectivity, creates quaternary fluorinated center. researchgate.net |

Chemical Reactivity and Derivatization of 1 Acetylindolin 2 One

Reaction Mechanisms and Pathways

The reactivity of 1-acetylindolin-2-one allows it to participate in a variety of reaction types, leading to a diverse range of functionalized derivatives. Key among these are nucleophilic displacement and aldol (B89426) condensation reactions.

Nucleophilic Displacement Reactions

Nucleophilic substitution reactions are a cornerstone of organic chemistry, involving the attack of a nucleophile on an electron-deficient center, resulting in the displacement of a leaving group. libretexts.org In the context of this compound derivatives, these reactions are crucial for introducing new functional groups.

A primary site for nucleophilic attack is the acetyl group's carbonyl carbon. However, a more synthetically valuable pathway involves the functionalization at the C-3 position. This is often achieved by first introducing a leaving group at this position. For instance, α-halogenation of the this compound can be performed, followed by displacement with a suitable nucleophile.

Another important class of nucleophilic displacement reactions involves the use of acetylide anions. These strong nucleophiles, generated by deprotonating terminal alkynes with a strong base like sodium amide (NaNH₂), can react with primary alkyl halides in an SN2 fashion to form new carbon-carbon bonds. lumenlearning.com This method is instrumental in extending carbon chains. lumenlearning.com However, with secondary or tertiary halides, elimination reactions often dominate. lumenlearning.com

Research has also explored the chloroacetylation of isatin (B1672199) derivatives to produce intermediates that can then undergo nucleophilic substitution. uodiyala.edu.iq For example, (Z)-3-(benzo[d]thiazol-2-ylimino)indolin-2-one can be reacted with chloroacetyl chloride to yield (Z)-3-(benzo[d]thiazol-2-ylimino)-1-(2-chloroacetyl)indolin-2-one. uodiyala.edu.iq This chlorinated derivative can then react with nucleophiles like 2-mercaptobenzothiazole. uodiyala.edu.iq

Aldol Condensation Reactions

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. magritek.comnumberanalytics.com It involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to yield a conjugated enone. sigmaaldrich.comlibretexts.org The reaction can be catalyzed by either acid or base. magritek.comlibretexts.org

The methylene (B1212753) group at the C-3 position of the this compound ring is flanked by a carbonyl group and the N-acetylated aromatic system, making its protons acidic and amenable to deprotonation by a base to form an enolate. This enolate can then act as a nucleophile, attacking various electrophiles, most notably the carbonyl group of aldehydes or ketones. dovepress.com

This reactivity is central to the synthesis of 3-substituted indolin-2-one derivatives. nih.gov For instance, this compound can undergo condensation with various substituted benzaldehydes in the presence of a base to yield 3-(substituted benzylidenyl)indolin-2-ones. dovepress.comnih.gov These reactions are often pivotal in creating precursors for biologically active molecules. dovepress.com

| Reactant 1 | Reactant 2 (Electrophile) | Product Type | Significance |

| This compound (Enolate precursor) | Substituted Benzaldehydes | 3-Benzylideneindolin-2-ones | Precursors for kinase inhibitors nih.gov |

| This compound (Enolate precursor) | α,β-Unsaturated Aldehydes | 2-Substituted indolin-3-ones | Building blocks for complex heterocycles nih.govacs.org |

| Isatin Derivatives | Substituted Benzaldehydes | 3-Substituted-2-oxindoles | Synthesis of anti-inflammatory agents dovepress.com |

Strategies for Structural Modification

The indolin-2-one scaffold is a "privileged structure" in medicinal chemistry, and its modification is a key strategy in drug discovery.

Introduction of Substituents on the Indolin-2-one Core

Modifying the aromatic ring of the indolin-2-one core is a common strategy to tune the electronic and steric properties of the molecule. This can be achieved through various aromatic substitution reactions. For example, electrophilic aromatic substitution reactions can introduce substituents at the 5- or 6-positions of the indolin-2-one ring.

Derivatives such as 1-acetyl-6-aminoindoline (B1266892) can undergo further reactions, like condensation with acrylamide (B121943) derivatives, to form more complex structures. smolecule.com The synthesis of N-substituted indole (B1671886) derivatives is also a key strategy, with various groups being attached to the nitrogen at position 1 to modulate biological activity. unibas.it

Functionalization at Specific Positions (e.g., C-2, C-3)

The C-3 position of this compound is the most common site for functionalization due to the acidity of its methylene protons.

C-3 Functionalization: As discussed in the aldol condensation section, the reaction with aldehydes is a primary method for C-3 substitution. nih.gov Beyond simple condensations, asymmetric Michael additions of 1-acetylindolin-3-ones (a related derivative) to α,β-unsaturated aldehydes have been developed. These organocatalytic reactions can produce 2-substituted indolin-3-one derivatives with high yield and stereoselectivity. nih.govacs.org Palladium-catalyzed direct C(sp³)–H arylation reactions at the C-3 position have also been reported, allowing for the synthesis of 2-monoarylated indole-3-ones.

C-2 Functionalization: The C-2 carbonyl group can also be a site for modification. While less common than C-3 functionalization, reactions at this position are important for creating certain classes of compounds. For example, the synthesis of indoxyl derivatives can proceed through intermediates like indolin-2,3-acetonides, which effectively protect the C-2 and C-3 positions. researchgate.net These protected intermediates can then undergo substitution on the benzene (B151609) ring before being converted back to the indoxyl structure. researchgate.net

Derivatization for Analytical and Synthetic Purposes

The derivatization of this compound is crucial for both creating new chemical entities for synthetic purposes and for developing compounds suitable for analytical applications.

For synthetic purposes, this compound derivatives serve as key intermediates. For example, 3-substituted indolin-2-ones are precursors to a novel class of tyrosine kinase inhibitors. nih.gov By carefully choosing the substituent at the C-3 position, selectivity for different receptor tyrosine kinases can be achieved. nih.gov Similarly, derivatives of this compound can be used as building blocks in the total synthesis of complex natural products.

For analytical purposes, derivatization can be used to create standards for chromatographic separation or to introduce a chromophore or fluorophore for easier detection. The development of chiral stationary phases based on polysaccharide derivatives has become a gold standard for the enantioselective chromatography of chiral compounds, including derivatives of indolin-2-one. researchgate.net Furthermore, N-acetylindoline-2-carboxylic acid, a related compound, is studied for its conformational equilibrium using techniques like NMR and IR spectroscopy, which provides insight into the behavior of such molecules in different solvent environments.

Acylation Strategies

Acylation of the indolin-2-one core is a significant strategy for chemical modification. While the nitrogen at position 1 is already acetylated in this compound, other positions on the molecule can undergo acylation, primarily at the C3 carbon or on the aromatic ring.

One-pot multiple acetylation on the indolin-2-one framework has been reported using acetic anhydride, leading to C-, N-, and O-acylated products. lookchem.com A related strategy involves the Friedel-Crafts acylation of 1-acetylindoline (B31821), a structurally similar compound lacking the C2-carbonyl. In one study, 1-acetylindoline was subjected to acylation using chloropropionyl chloride in the presence of aluminum trichloride (B1173362). researchgate.net This reaction introduces an acyl group onto the aromatic ring, yielding (RS)-1-(1-acetylindolin-5-yl)-2-chloropropan-1-one. researchgate.net The reaction proceeds by adding aluminum trichloride to dichloromethane (B109758), followed by the addition of chloropropionyl chloride at a controlled temperature below 5°C. researchgate.net A solution of 1-acetylindoline is then added dropwise, and the mixture is stirred overnight to produce the crystalline product. researchgate.net

Further research has focused on the rhodium-catalyzed C7-acylation of indolines using various carboxylic acid anhydrides as the acylating agents. acs.org This method provides a direct pathway to synthesizing C7-carbonylated indolines. acs.org

| Starting Material | Reagents | Product | Yield |

|---|---|---|---|

| 1-Acetylindoline | Chloropropionyl chloride, Aluminum trichloride, Dichloromethane | (RS)-1-(1-Acetylindolin-5-yl)-2-chloropropan-1-one | 72% |

Formation of Hydrazone Derivatives

Hydrazone derivatives are formed through the condensation reaction between a carbonyl compound (such as a ketone or aldehyde) and a hydrazine (B178648) derivative. numberanalytics.comsoeagra.com This reaction is a fundamental transformation in organic chemistry, creating a carbon-nitrogen double bond (C=N). numberanalytics.comlibretexts.org In the case of this compound, the ketone carbonyl group at the C2 position of the indolinone ring is the site of reaction.

The mechanism of hydrazone formation begins with the nucleophilic attack of the hydrazine on the carbonyl carbon. soeagra.com This is followed by a proton transfer to form a tetrahedral intermediate. soeagra.com The final steps involve the elimination of a water molecule to yield the stable hydrazone product. soeagra.comlibretexts.org

This reaction is highly versatile and is a common strategy for synthesizing various heterocyclic compounds and molecules with significant biological activities. bohrium.comresearchgate.net While specific examples detailing the synthesis of hydrazones directly from this compound are not prevalent in the reviewed literature, the general applicability of this reaction to ketone-containing compounds is well-established. The reaction provides a pathway to derivatives where the C2-oxo group is replaced by a C=N-NHR moiety, opening avenues for further structural diversification.

| Reactant 1 | Reactant 2 | Reaction Type | Product |

|---|---|---|---|

| Carbonyl Compound (Aldehyde or Ketone) | Hydrazine Derivative (H₂N-NHR) | Condensation | Hydrazone (R₁R₂-C=N-NHR) |

Applications in Medicinal Chemistry and Biological Research

Development of Pharmaceutical Agents

The indolin-2-one nucleus is a fundamental building block in the design of novel therapeutic compounds. Its importance is highlighted by its presence in a multitude of natural and synthetic molecules with significant medicinal value. The structural versatility of the indoline (B122111) skeleton allows for modifications that can produce new compounds with potent and specific pharmacological properties. This has led to the development of indoline-based drugs for a range of conditions, including cancer, bacterial infections, and cardiovascular diseases. The focus of many research programs has been the design of indolin-2-one derivatives as inhibitors of various enzymes, particularly kinases, which play crucial roles in disease pathogenesis.

Enzyme Inhibition Studies

Derivatives based on the indolinone scaffold have been designed and synthesized as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical to the progression of Alzheimer's disease. The therapeutic strategy aims to enhance cholinergic neurotransmission by preventing the breakdown of the neurotransmitter acetylcholine.

In one study, a series of indolinone compounds bearing a benzylpyridinium moiety were developed as dual-binding AChE inhibitors. Many of these synthesized compounds demonstrated exceptionally potent inhibitory activity against AChE, often exceeding that of the standard drug, donepezil. The 2-chlorobenzyl derivative, compound 3c, emerged as the most powerful inhibitor, with an IC50 value of 0.44 nM, making it approximately 32 times more potent than donepezil. Molecular docking studies suggested that the indoline part of the molecule binds to the peripheral anionic site (PAS) of the enzyme, while the N-benzylpyridinium portion interacts with the catalytic active site (CAS).

| Compound | Substituent | AChE IC50 (nM) |

|---|---|---|

| 3c | 2-chlorobenzyl | 0.44 |

| 3b | 2-fluorobenzyl | 1.46 |

| 3e | 2-bromobenzyl | 1.46 |

| Donepezil (Standard) | - | 14.08 |

Aurora B kinase is a crucial protein that regulates cell division and is often overexpressed in various cancers, making it a prime target for anticancer therapies. Guided by structure-based design, researchers have developed series of indolin-2-one derivatives as selective and potent inhibitors of Aurora B kinase.

One research effort identified a cyclopropylurea derivative, compound 8a, as a highly effective and selective Aurora B inhibitor. This compound displayed significant antiproliferative activity against the MDA-MB-468 breast cancer cell line. Mechanistic studies revealed that compound 8a induced cell cycle arrest at the G2/M phase and triggered cell death through apoptosis and necrosis. Furthermore, it was shown to reduce the phosphorylation of Aurora B and its downstream target, Histone H3.

| Compound | Description | Aurora B IC50 (nM) | MDA-MB-468 IC50 (nM) |

|---|---|---|---|

| 6e | Carbamate derivative | 16.2 | 32.6 ± 9.9 |

| 8a | Cyclopropylurea derivative | 10.5 | 29.1 ± 7.3 |

In the field of anti-inflammatory drug discovery, a multitarget approach is considered promising. Researchers have focused on the dual inhibition of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in the arachidonic acid cascade that produce pro-inflammatory and anti-inflammatory mediators, respectively.

Through in silico analysis and subsequent enzymatic and cellular assays, an indoline derivative, compound 43, was identified as a notable 5-LOX inhibitor. This discovery guided the design of new analogues, leading to the development of dual 5-LOX/sEH inhibitors. Among these, compound 73 emerged as the most potent, with strong inhibitory activity against both enzymes. In vivo studies in murine models of peritonitis and asthma confirmed the significant anti-inflammatory efficacy of compound 73, highlighting the potential of these dual inhibitors for treating inflammatory diseases.

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 73 | 5-LOX | 0.41 ± 0.01 |

| sEH | 0.43 ± 0.10 |

Anti-inflammatory Activities

The indolin-2-one scaffold and its derivatives have demonstrated significant potential as anti-inflammatory agents. Their mechanism of action often involves the modulation of key inflammatory pathways and the inhibition of pro-inflammatory mediators.

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are critically involved in the initiation and propagation of inflammatory responses. Targeting the expression of these cytokines is a key strategy in the development of anti-inflammatory drugs.

Research into conjugates combining indole (B1671886) and aminophenyl morpholinone structures has identified potent anti-inflammatory agents that inhibit the production of TNF-α and IL-6 in microglial cells. One particular compound, designated as compound 4, was found to be the most effective, significantly reducing the lipopolysaccharide (LPS)-induced levels of these inflammatory cytokines. This compound also inhibited the nuclear translocation of NF-κB and AP-1, key transcription factors involved in the inflammatory response.

| Cytokine | Inhibition (%) |

|---|---|

| TNF-α | 71% |

| IL-6 | 53% |

Modulation of COX-2, PGES, and iNOS Pathways

Derivatives of the indolin-2-one scaffold have been identified as modulators of key inflammatory pathways. Specifically, certain compounds have demonstrated the ability to inhibit the expression of cyclooxygenase-2 (COX-2), prostaglandin E synthase (PGES), and inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophages. researchgate.net The enzymes COX-2 and iNOS are pivotal in the inflammatory response. caldic.comnih.govresearchgate.net COX-2 is an inducible enzyme involved in the synthesis of prostaglandins, which are key mediators of inflammation and pain. caldic.comnih.gov Similarly, iNOS produces large amounts of nitric oxide (NO), a pro-inflammatory mediator, when induced by agents like bacterial lipopolysaccharide. caldic.commdpi.com

In a study involving a series of novel indole-2-one derivatives, specific compounds were found to suppress the expression of tumor necrosis factor (TNF)-α and interleukin (IL)-6, in addition to COX-2, PGES, and iNOS in macrophage cell lines stimulated by LPS. researchgate.net This multi-pathway inhibition highlights the potential of the indolin-2-one core structure in developing agents that can control complex inflammatory responses. The suppression of these pro-inflammatory enzymes and cytokines suggests a mechanism of action that targets multiple facets of the inflammatory cascade. researchgate.netmdpi.com

In vivo Anti-inflammatory Efficacy

The anti-inflammatory properties of indolin-2-one derivatives observed in vitro have been substantiated through in vivo studies. Animal models have been employed to assess the real-world efficacy of these compounds in a biological system. For instance, select indole-2-one derivatives have demonstrated significant protective effects in mouse models of LPS-induced septic death. researchgate.net Sepsis is characterized by an overwhelming acute inflammatory response, making this a relevant model for evaluating potent anti-inflammatory agents. researchgate.net

The in vivo anti-inflammatory activity of compounds based on the related isatin (B1672199) (indoline-2,3-dione) scaffold has also been evaluated using methods like the carrageenan-induced paw edema model in rats. nih.govresearchgate.net In these studies, synthesized compounds significantly reduced paw edema, with some derivatives showing potency comparable to the standard anti-inflammatory drug indomethacin. nih.gov These findings underscore the therapeutic potential of the broader indolin-2-one and related structures in mitigating acute inflammatory conditions. researchgate.netnih.gov

Anticancer and Antimicrobial Applications

The indolin-2-one nucleus is a prominent scaffold in the development of agents for oncology. researchgate.net Derivatives of this structure are recognized as critical components in some inhibitors of receptor tyrosine kinases (RTKs), which are key targets in cancer therapy. researchgate.net

Several studies have synthesized and evaluated 3-substituted-indolin-2-one derivatives, demonstrating their antiproliferative activity against various human cancer cell lines, including HT-29 (colon cancer), H460 (lung cancer), and MDA-MB-231 (breast cancer). nih.govnih.gov For example, a series of indolin-2-one derivatives incorporating a 4-thiazolidinone moiety exhibited significant and selective cytotoxicity against cancer cells. nih.gov One promising compound from this series showed remarkable cytotoxicity with IC₅₀ values of 0.016 µmol/L and 0.0037 µmol/L against HT-29 and H460 cell lines, respectively. nih.gov

Another study reported on a 5-fluoroindolin-2-one derivative that displayed potent enzymatic and cellular activities, suppressing cancer cell proliferation by inducing G1 phase arrest and apoptosis. nih.gov The anticancer mechanism for some of these compounds involves the inhibition of vascular endothelial growth factor receptor (VEGFR), a key player in tumor angiogenesis. nih.govnih.gov

Beyond anticancer applications, certain indolin-2-one hybrids have been investigated for their antimicrobial properties. researchgate.netbiointerfaceresearch.com For instance, novel thiazolidinone-isatin hybrids were synthesized and evaluated for their in vitro antibacterial effects on Escherichia coli and Staphylococcus aureus. biointerfaceresearch.com

| Compound Type | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Indolin-2-one with 4-thiazolidinone moiety (Compound 5h) | HT-29 (Colon) | 0.016 µmol/L | nih.gov |

| Indolin-2-one with 4-thiazolidinone moiety (Compound 5h) | H460 (Lung) | 0.0037 µmol/L | nih.gov |

| Thiazolidinone-isatin hybrid (Compound 7g) | MCF-7 (Breast) | 40 µM | biointerfaceresearch.com |

| Thiazolidinone-isatin hybrid (Compound 7g) | A549 (Lung) | 40 µM | biointerfaceresearch.com |

| Thiazolidinone-isatin hybrid (Compound 7g) | PC3 (Prostate) | 50 µM | biointerfaceresearch.com |

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of the indolin-2-one scaffold. These studies systematically alter the chemical structure to understand how specific molecular features influence biological activity, guiding the design of more potent and selective compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational approach used to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. mdpi.comresearchgate.netnih.gov For indole-2-one derivatives, QSAR analysis has been employed to identify key physicochemical parameters that govern their anti-inflammatory activity. researchgate.net These models can predict the potential of new chemical entities before their synthesis, making drug discovery more efficient. mdpi.com For example, 2D QSAR models have been developed for indolin-2-one derivatives as cytotoxic agents, correlating physicochemical parameters with anti-cancer activity. researchgate.net

Specific molecular properties have been identified through QSAR studies as being critical for the anti-inflammatory effects of indole-2-one derivatives. researchgate.net A key finding is that high molecular polarizability is beneficial for anti-inflammatory activity. researchgate.net Polarizability relates to how easily the electron cloud of a molecule can be distorted by an electric field, which can influence how the molecule interacts with its biological target.

Furthermore, a low lipid/water partition coefficient (ALogP) was also found to be favorable for the anti-inflammatory activity of these compounds. researchgate.net The partition coefficient is a measure of a drug's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. nih.govnih.gov A lower ALogP suggests that a more hydrophilic character can enhance the anti-inflammatory efficacy within this class of compounds. researchgate.net

| Parameter | Favorable Characteristic | Implication |

|---|---|---|

| Molecular Polarizability | High | Enhances molecular interactions with biological targets. |

| Lipid/Water Partition Coefficient (ALogP) | Low | Suggests that increased hydrophilicity is beneficial for activity. |

The type and position of substituent groups on the indolin-2-one ring system play a vital role in determining the biological activity. nih.gov SAR studies have shown that modifications at the C-3 and C-5 positions of the indolin-2-one ring can significantly impact anticancer and anti-inflammatory potency.

In the context of anticancer activity, the synthesis of various 3-substituted-indolin-2-ones has revealed that the nature of the group at this position is a key determinant of efficacy. nih.gov For example, a 5-fluoroindolin-2-one derivative featuring a pyridone unit at the 3-position was identified as having the most significant enzymatic and cellular antiproliferative activities in its series. nih.gov This highlights the positive influence of a fluorine atom at the C-5 position and a specific heterocyclic substituent at C-3. The introduction of different N-substituents to a pyrrole (B145914) moiety attached at the C-3 position has also been explored to enhance biological activities by adjusting properties like hydrophilicity. nih.gov

Ligand-Protein Interactions through Hydrogen Bonding

Hydrogen bonds are fundamental to molecular recognition at the heart of drug action, providing crucial directionality and contributing significantly to the stability of ligand-protein complexes. The 1-Acetylindolin-2-one scaffold possesses specific functional groups that dictate its hydrogen bonding potential. The structure features two carbonyl oxygen atoms—one within the lactam ring and another in the N-acetyl group. Both of these oxygens act as hydrogen bond acceptors. Due to the acetylation at the N1 position, the indolin-2-one nitrogen lacks a proton, and therefore cannot function as a hydrogen bond donor, a role it often plays in unsubstituted or differently substituted indolin-2-one derivatives.

While direct crystallographic studies of this compound complexed with protein targets are not extensively documented, a wealth of information from molecular docking and X-ray crystallography of closely related indolin-2-one (oxindole) derivatives provides a clear picture of how this structural class engages with biological macromolecules. These studies consistently highlight the lactam carbonyl oxygen as a key interaction point.

Research into oxindole (B195798) derivatives as inhibitors for various protein kinases demonstrates a common binding motif. The lactam carbonyl oxygen frequently forms a crucial hydrogen bond with the backbone amide proton of a "hinge region" amino acid in the ATP-binding site of kinases. For instance, in studies of cyclin-dependent kinase 2 (CDK2) inhibitors, the oxindole core consistently orients itself to allow the C2-carbonyl oxygen to form a hydrogen bond with the backbone NH of leucine 83 (LEU83). researchgate.net This interaction is a cornerstone for anchoring the inhibitor within the active site.

Similarly, in the development of inhibitors for p21-activated kinase 4 (PAK4), a known cancer target, molecular docking studies of potent indolin-2-one derivatives revealed the same pattern. The proposed binding mode shows the indolin-2-one moiety's carbonyl oxygen forming a key hydrogen bond that contributes to the compound's high affinity. nih.gov

Further studies on different target classes, such as 5-lipoxygenase (5-LOX), an enzyme involved in inflammation, also underscore the importance of this scaffold's hydrogen bonding capability. Molecular docking of an indoline-based inhibitor showed its thiourea group donating two hydrogen bonds to the side chain of Q363 and accepting one from Y181. acs.org While this example involves a different functional group, it illustrates the capacity of the broader indoline scaffold to participate in specific hydrogen bond networks that stabilize its interaction with the protein. acs.org

The N-acetyl group of this compound introduces a second hydrogen bond acceptor. This feature can be exploited to gain additional interactions and enhance binding affinity or selectivity. For example, in studies of indole-based tubulin inhibitors, the acetyl group on a pyrazolidine ring was shown to form a hydrogen bond with an alanine residue (ALA250) in the colchicine binding site. mdpi.com This suggests that the acetyl group on the indolin-2-one scaffold could similarly engage with suitable hydrogen bond donors in a protein's binding pocket.

Non-classical hydrogen bonds, such as C-H···O interactions, can also contribute to binding stability. The crystal structure analysis of a derivative, (Z)-1-Acetyl-3-[2-oxo-1-phenyl-2-(3-pyridyl)ethylidene]indolin-2-one, confirmed the presence of intermolecular C-H···O and C-H···N hydrogen bonds that help stabilize the crystal lattice. nih.gov This indicates that the aromatic C-H groups on the this compound ring system could potentially act as weak hydrogen bond donors to oxygen or nitrogen acceptors within a protein active site.

The following table summarizes key hydrogen bonding interactions identified in research involving indolin-2-one and related indole derivatives with various protein targets.

| Protein Target | Ligand/Derivative Class | Interacting Amino Acid Residue(s) | Role of Ligand Moiety in H-Bond |

| Cyclin-Dependent Kinase 2 (CDK2) | Oxindole Derivatives | GLU81, LEU83 | Lactam carbonyl as an acceptor. researchgate.net |

| 5-Lipoxygenase (5-LOX) | Indoline-Thiourea Derivative | Q363, Y181 | Thiourea group as donor and acceptor. acs.org |

| Soluble Epoxide Hydrolase (sEH) | Indoline-Urea Derivative | D335 | Urea group as a donor. acs.org |

| Tubulin (Colchicine Site) | Indole-Pyrazolidine Derivative | ALA250 | Acetyl group carbonyl as an acceptor. mdpi.com |

| Tubulin (Colchicine Site) | Indole-TMP Analogue | THRα179, CYSβ241 | Indole N-H as a donor; Methoxy oxygen as an acceptor. mdpi.com |

Computational and Theoretical Studies

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are fundamental computational techniques used to predict the interaction between a small molecule (ligand), such as 1-Acetylindolin-2-one or its derivatives, and a macromolecular target, typically a protein. uneb.br These simulations are crucial in drug discovery for identifying potential biological targets and understanding the structural basis of a ligand's activity.

Derivatives of the indolin-2-one scaffold have been the subject of numerous molecular modeling studies to investigate their potential as inhibitors for various enzymes. For instance, 1-benzyl-2-indolinones were designed and studied as potential acetylcholinesterase (AChE) inhibitors. nih.gov Similarly, docking studies on pyrrole-indoline-2-ones as Aurora A kinase inhibitors have been performed to understand their structure-activity relationships (SAR). nih.gov These studies typically involve generating a 3D model of the ligand and placing it into the binding site of the target protein to calculate the most likely binding conformation and affinity. The process helps in rationalizing the key structural features responsible for the molecule's biological activity. nih.gov

Predicting the interactions between a ligand and a protein is a core component of molecular docking. nih.gov These predictions help to elucidate the mechanism of action and to design more potent and selective molecules. For derivatives of the indolin-2-one core, specific interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking are commonly observed in docking simulations. researchgate.net

For example, in studies of this compound derivatives, molecular docking revealed hydrogen bonding between the hydrogen atom on the indolin-2-one ring's amine and specific amino acid residues like ARG 71 in Pseudomonas aeruginosa proteins. nih.gov In another study, docking of pyrrole-indoline-2-ones into the Aurora A kinase active site showed that the secondary amine group on the indolin-2-one ring was significant for binding. nih.gov These computational methods can effectively narrow down the vast search space for potential drug-target interactions before committing to more resource-intensive experimental validation. nih.gov The accuracy of these predictions is often enhanced by combining structural methods with machine learning approaches. nih.govarxiv.org

Binding conformation analysis involves determining the three-dimensional orientation and geometry (the "pose") of a ligand when it is bound to its target protein. uneb.br Molecular docking algorithms generate multiple possible binding poses, which are then evaluated and ranked by a scoring function to identify the most favorable conformation. uneb.br

Analysis of the binding conformations of indolin-2-one derivatives has provided insights into their activity. For instance, molecular dynamics simulations of 1-benzyl-2-indolinones suggested that their preferred binding might be at an allosteric site of acetylcholinesterase. nih.gov The internal conformational restriction of the oxindole (B195798) scaffold in certain derivatives was found to be advantageous, as it minimizes the entropic loss upon binding and allows the ligand to adopt a preferred conformation for interacting with the target. nih.gov The validation of a docking workflow is often confirmed by its ability to reproduce the conformation of a co-crystallized ligand, with a root mean square distance (RMSD) of less than 2 Å being a generally accepted criterion for a successful prediction. uneb.br

Quantum Chemistry Calculations

Quantum chemistry calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, molecular properties, and reactivity of compounds. cuny.edunih.gov These calculations provide a deeper understanding of a molecule's geometry, charge distribution, and molecular orbitals, which are fundamental to its chemical behavior and interactions. cuny.edu

For complex heterocyclic systems similar to this compound, DFT studies can be used to correlate theoretical data with experimental results from infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov Such studies on related indolinone structures have been used to analyze molecular and electronic properties, as well as the nature of chemical bonds within the molecules. nih.govnih.gov These computational methods are effective in building an intuition about how different functional groups interact and affect the stability and reactivity of the molecule as a whole. cuny.edu

ADME/T (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

In silico ADME/T profiling is a critical step in early-stage drug discovery to predict the pharmacokinetic and toxicological properties of a drug candidate, helping to avoid late-stage failures. nih.gov Various computational models are used to estimate key parameters that determine a compound's fate in the body. nih.govresearchgate.net

For compounds structurally related to this compound, web tools like SwissADME and pkCSM are often used to predict properties such as lipophilicity (LogP), water solubility (LogS), gastrointestinal absorption, blood-brain barrier permeability, and potential for inhibiting cytochrome P450 (CYP) enzymes. nih.goveijppr.com For instance, predictions for a series of indol-4-one derivatives indicated adequate absorption, distribution, and excretion profiles, suggesting good bioavailability. nih.gov These models use a compound's structure to calculate descriptors that correlate with its ADME/T properties. researchgate.net

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. This analysis helps in understanding a molecule's flexibility and the preferred shapes it adopts in solution, which can be crucial for its biological activity. copernicus.org The various conformations and the energy barriers between them can be visualized on a conformational energy landscape. nih.govnih.gov

For small, flexible molecules, methods like replica-exchange molecular dynamics can be used to explore the conformational space and identify low-energy conformers. copernicus.org Studies on related heterocyclic structures have shown that modifications, such as acetylation, can reshape the energy landscape, leading to different dominant structures and potentially altering biological function. nih.gov The analysis of the crystal structure of a related compound, (RS)-1-(1-acetylindolin-5-yl)-2-chloropropan-1-one, revealed that the molecule is roughly planar, providing insight into the likely low-energy conformation of the core 1-acetylindoline (B31821) fragment. researchgate.net Understanding the conformational preferences is essential as it dictates how well a ligand can fit into a protein's binding site.

Advanced Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H-NMR Analysis

Proton NMR (¹H-NMR) provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For 1-acetylindolin-2-one, the spectrum would be expected to show distinct signals for the protons on the aromatic ring, the methylene (B1212753) group of the indolinone core, and the methyl group of the acetyl moiety. The chemical shifts (δ), measured in parts per million (ppm), are influenced by the electron density around the protons. Protons on the aromatic ring would appear in the downfield region (typically 6.8-8.5 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the adjacent carbonyl and acetyl groups. The methylene protons (at C3) would likely appear as a singlet further upfield, and the acetyl methyl protons would be expected to be the most shielded, appearing as a sharp singlet at the highest field position.

¹³C-NMR Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would be characterized by signals for the two carbonyl carbons (one from the indolinone ring and one from the acetyl group), the aromatic carbons, the methylene carbon, and the methyl carbon. The carbonyl carbons are the most deshielded and would appear furthest downfield (typically >160 ppm). Aromatic carbons would resonate in the approximate range of 110-150 ppm. The methylene carbon and the methyl carbon would be found at the highest field positions.

Specific ¹³C-NMR data for this compound is not detailed in the available search results. However, data for related compounds, such as 5-acetyl-1-methylindoline-2,3-dione, show carbonyl signals at 182.3 and 157.6 ppm, aromatic carbons between 111.2 and 149.7 ppm, and a methyl carbon at 26.3 ppm amazonaws.com. This provides a reasonable estimation of the chemical shifts for the carbon atoms in this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can elucidate its structure through the analysis of fragmentation patterns. For this compound (molar mass: 175.18 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is a highly effective method for identifying the functional groups present in a compound. The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the stretching vibrations of its two carbonyl groups.

The amide carbonyl of the indolinone ring and the ketone carbonyl of the acetyl group would exhibit strong, sharp peaks in the region of 1650-1800 cm⁻¹ amazonaws.com. Typically, amide C=O stretching bands appear around 1650-1680 cm⁻¹, while the ketone C=O stretch would be expected at a higher wavenumber, around 1700-1720 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations for the aromatic and aliphatic protons (around 2850-3100 cm⁻¹) and C-N stretching vibrations. For example, the IR spectrum of 1-acetyl-7-nitro-5-iodoindoline shows a characteristic peak at 1731 cm⁻¹ jst.go.jp.

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of this compound, it would be possible to determine its crystal structure, including bond lengths, bond angles, and intermolecular interactions.

While crystallographic data for this compound itself is not available in the provided search results, studies on closely related compounds provide valuable structural insights. For instance, the crystal structure of (Z)-1-Acetyl-3-[2-oxo-1-phenyl-2-(3-pyridyl)ethylidene]indolin-2-one reveals that the indoline (B122111) ring system is essentially planar nih.gov. Another related structure, (RS)-1-(1-Acetylindolin-5-yl)-2-chloropropan-1-one, crystallizes in the triclinic space group P1 researchgate.net. Such studies indicate that the core indolinone structure is generally planar and can participate in various intermolecular interactions, such as hydrogen bonding and π–π stacking, which stabilize the crystal lattice nih.govresearchgate.net.

High-Performance Liquid Chromatography (HPLC) Analysis with Derivatization

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. For compounds that lack a strong chromophore or fluorophore, or to enhance sensitivity and selectivity, chemical derivatization is often employed prior to or after chromatographic separation nih.govwiley.com.

There are no specific HPLC methods involving derivatization reported for this compound in the search results. However, general strategies for derivatization could be applied based on the functional groups present in the molecule. Although this compound does not possess highly reactive functional groups like primary amines or carboxylic acids that are common targets for derivatization, methods could potentially be developed to enhance its detection wiley.com. For instance, derivatization could target the α-carbon to the ketone for certain reactions, though this is less common. Post-column derivatization techniques, where a reagent is introduced after the separation to react with the analyte, could also be explored to improve detection by, for example, fluorescence or electrochemical detection wiley.com. The choice of a suitable derivatizing agent and reaction conditions would depend on the specific analytical goal, such as improving detection limits or enhancing chromatographic resolution from potential impurities.

Advanced Spectroscopic Techniques for Complex Systems

The unequivocal characterization of "this compound" and its behavior within intricate biological and chemical systems necessitates the application of sophisticated analytical methodologies. While routine spectroscopic methods provide foundational structural information, advanced techniques are indispensable for elucidating subtle molecular interactions, identifying metabolites in complex matrices, and determining three-dimensional structures in physiologically relevant contexts.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly multi-dimensional techniques, serves as a powerful tool for the complete structural assignment of "this compound" and its derivatives, especially when dealing with complex substitution patterns or stereoisomers. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in unambiguously assigning proton and carbon signals. For instance, in derivatives of "this compound", HSQC experiments would directly correlate the chemical shifts of protons to their attached carbons, while HMBC spectra would reveal longer-range couplings (2-3 bonds), allowing for the definitive placement of substituents on the indolinone core and the acetyl group.

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to investigate the spatial proximity of protons within the molecule, providing insights into its preferred conformation in solution. In the context of "this compound" interacting with a biological target, such as an enzyme, NOESY and other ligand-observe NMR experiments can identify the binding epitope and map the intermolecular interactions that govern molecular recognition.

Mass spectrometry (MS) is another cornerstone for the analysis of "this compound" in complex environments. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the elemental composition of the parent molecule and its metabolites. When coupled with liquid chromatography (LC-MS), it allows for the separation and identification of "this compound" and its transformation products from complex mixtures such as microsomal incubations or in vivo samples.

Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation, especially for metabolites. By inducing fragmentation of a selected parent ion, MS/MS experiments generate a characteristic fragmentation pattern that can reveal the site of metabolic modification. For instance, the identification of hydroxylated or glucuronidated metabolites of "this compound" derivatives can be achieved by analyzing the specific mass shifts and fragmentation pathways observed in the MS/MS spectra. In a study of N-acyl indoline derivatives, including analogs of "this compound", liquid chromatography-ultraviolet-mass spectrometry (LC-UV-MS) was effectively used to detect and identify various metabolites, such as those resulting from mono- or di-oxygenation and amide hydrolysis.

X-ray crystallography offers the ultimate resolution for determining the three-dimensional structure of "this compound" or its analogs when co-crystallized with their biological targets. This technique provides precise atomic coordinates, revealing the exact binding mode, orientation, and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein's active site. For example, the binding mode of N-acyl indoline inhibitors, structurally related to "this compound", has been elucidated through high-resolution X-ray structures, showing the indoline core centered in the binding pocket.

The integration of these advanced spectroscopic and spectrometric techniques provides a comprehensive understanding of the chemical properties, metabolic fate, and molecular interactions of "this compound", which is essential for its development and application in various scientific fields.

| Technique | Application for this compound Analysis | Insights Gained |

| 2D NMR (HSQC, HMBC) | Structural elucidation of the parent compound and its derivatives in solution. | Unambiguous assignment of proton and carbon signals, confirmation of connectivity and substituent placement. |

| NOESY | Determination of through-space proton proximities and analysis of intermolecular interactions. | Information on molecular conformation and binding interactions with biological macromolecules. |

| LC-MS/MS | Identification and structural characterization of metabolites in complex biological matrices. | Understanding of metabolic pathways, identification of modification sites, and elucidation of fragmentation patterns. |

| X-ray Crystallography | Determination of the three-dimensional structure of analogs in complex with biological targets. | Precise binding mode, orientation within the active site, and key intermolecular interactions. |

Q & A

Q. How can researchers ensure the reproducibility of synthetic protocols for this compound in cross-institutional studies?

- Methodological Answer : Adhere to FAIR data principles: publish detailed procedures (e.g., reagent grades, equipment calibration), raw spectral data, and crystallographic CIF files. Use collaborative platforms (e.g., Zenodo) for data sharing. Independent replication by a third party should be encouraged and documented .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.